2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
CAS No.:
Cat. No.: VC15988174
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClN3O |
|---|---|
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C7H9N3O.ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;/h3,8H,2,4H2,1H3;1H |
| Standard InChI Key | WBAVMSJMCHCMFU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C2CNCC2=N1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a bicyclic system merging pyrrole and pyrimidine rings, with a methoxy group (-OCH₃) at position 2 and a hydrochloride salt enhancing solubility. The molecular formula is C₇H₁₀ClN₃O, with a molecular weight of 187.63 g/mol. The IUPAC name, 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride, reflects its substitution pattern and protonation state.
Table 1: Key Identifiers of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
| CAS Number | 84819382 |
| Canonical SMILES | COC1=NC=C2CNCC2=N1.Cl |
| InChIKey | WBAVMSJMCHCMFU-UHFFFAOYSA-N |
The methoxy group at position 2 introduces electron-donating effects, altering the electron density of the pyrimidine ring and influencing reactivity. The hydrochloride salt improves aqueous solubility, a critical factor for in vitro and in vivo studies.
Spectroscopic and Computational Data
The compound’s structural validation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Computational models predict a planar bicyclic system with partial saturation in the pyrrole ring, reducing aromaticity compared to fully conjugated analogs . Density functional theory (DFT) calculations suggest that the methoxy group stabilizes the molecule through hyperconjugation, lowering the energy of the lowest unoccupied molecular orbital (LUMO) by approximately 1.2 eV compared to non-substituted derivatives.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves cyclocondensation reactions. One reported method begins with the reaction of 4-chloro-2-methoxypyrimidine with pyrrolidine under acidic conditions, followed by hydrochloride salt formation.
Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields of 68–72%.
Derivative Development
Structural modifications focus on enhancing bioactivity. For example:
-
N-Alkylation: Introducing alkyl chains at the pyrrole nitrogen improves lipophilicity, aiding blood-brain barrier penetration .
-
Methoxy Replacement: Substituting the methoxy group with amino or thioether groups modulates kinase inhibition profiles .
Table 2: Bioactivity of Selected Derivatives
| Derivative | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK2) |
|---|---|---|---|
| 2-Methoxy (Parent) | ATR | 12.3 | 45 |
| 2-Amino | RIPK1 | 8.7 | 120 |
| 2-Ethylthio | MPS1 | 5.2 | 980 |
Data adapted from kinase inhibition assays .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt confers a solubility of 23.4 mg/mL in water at 25°C, significantly higher than the free base (1.2 mg/mL). Stability studies indicate degradation under alkaline conditions (pH > 9), with a half-life of 4.2 hours at pH 10.
Metabolic Profiling
In vitro hepatic microsomal assays reveal moderate metabolism, with a clearance rate of 18 mL/min/kg in human liver microsomes . The primary metabolite, detected via LC-MS, results from O-demethylation at the methoxy group.
Research Gaps and Future Directions
Despite promising in vitro data, in vivo efficacy and toxicity profiles remain unreported. Key priorities include:
-
Pharmacokinetic Studies: Assessing oral bioavailability and tissue distribution.
-
Target Validation: Confirming kinase selectivity via CRISPR knockout models.
-
Synthetic Optimization: Developing prodrugs to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume